molecular formula C8H11N3 B1338515 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 66521-83-3

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1338515
CAS No.: 66521-83-3
M. Wt: 149.19 g/mol
InChI Key: QZQXULGWXOLHJB-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This bicyclic core structure is a key intermediate for synthesizing novel therapeutic agents, particularly in developing inhibitors for critical biological targets . Recent scientific investigations have highlighted the value of this and related tetrahydropyridopyrimidine scaffolds as promising starting points for developing novel human topoisomerase II (topoII) inhibitors . Targeting topoII is a validated strategy in cancer treatment, and new inhibitor classes are sought to overcome the severe side effects associated with established topoII poisons . Furthermore, structurally similar tetrahydropyridopyrimidine cores are being explored in other oncology research areas, including the development of potent VCP/p97 inhibitors for acute myeloid leukemia (AML) and novel KRAS-G12D inhibitors for challenging cancers like pancreatic carcinoma . The compound is characterized by the molecular formula C 8 H 11 N 3 and a molecular weight of 149.19 g/mol . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXULGWXOLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498803
Record name 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60498803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-83-3
Record name 5,6,7,8-Tetrahydro-6-methylpyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66521-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes both nucleophilic and electrophilic substitutions, with reactivity influenced by the electron-deficient pyrimidine ring and steric effects of the methyl group.

Reaction Type Reagents/Conditions Products Key Findings
Chlorination POCl₃, DBU, 50°C 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineChlorination occurs selectively at the 4-position due to ring electron deficiency .
Amination NH₃/EtOH, reflux 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amineDirect displacement of chlorine with ammonia yields primary amines in high purity .
Nucleophilic Aromatic Substitution (SNAr) Alkyl/aryl amines, K₂CO₃, DMF N-Alkylated or N-arylated derivativesReactivity is enhanced at the 2- and 4-positions under basic conditions .

Oxidation and Reduction

The tetrahydropyrido ring enables redox transformations, altering saturation states and functional group profiles.

Reaction Type Reagents/Conditions Products Key Findings
Oxidation to N-Oxides mCPBA, CH₂Cl₂, 0°C 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine N-oxideSelective oxidation at the pyrimidine nitrogen occurs without ring degradation .
Ring Dehydrogenation DDQ, toluene, 110°C 6-Methylpyrido[4,3-d]pyrimidineFull aromatization of the tetrahydropyrido ring improves π-stacking capability .
Hydrogenation H₂/Pd-C, EtOH, RT Fully saturated pyrido[4,3-d]pyrimidine derivativesCatalytic hydrogenation reduces double bonds while preserving the methyl group .

Cross-Coupling Reactions

The compound serves as a scaffold for C–C and C–heteroatom bond-forming reactions.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura Coupling Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ 2- or 4-Aryl-substituted derivativesCoupling efficiency depends on halogen positioning (2-Cl > 4-Cl) .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-Aryl derivatives with electron-withdrawing substituentsEnables late-stage diversification for kinase inhibitor development .

Cyclization and Ring Expansion

The scaffold participates in annulation reactions to generate polycyclic systems.

Reaction Type Reagents/Conditions Products Key Findings
Gewald Reaction Ethyl cyanoacetate, S₈, morpholine Thieno-fused pyrido[4,3-d]pyrimidinesForms sulfur-containing heterocycles with antitumor activity .
Multicomponent Cyclization Aldehydes, malononitrile, EtOH Spirocyclic or fused pyrido-pyrimidine derivativesFacilitates rapid access to structurally diverse libraries .

Biological Derivatization

Functionalization strategies enhance bioactivity, particularly in kinase inhibition:

Modification Biological Target Activity (IC₅₀) Reference
4-Morpholinyl substitution PI3Kδ2–3 nM (selective over PI3Kα/β/γ)
Chloro-aryl urea hybrids Tubulin polymerization0.8–1.2 µM (anticancer activity against MCF-7/HEPG-2)

Comparative Reactivity Insights

The methyl group at the 6-position exerts steric and electronic effects:

  • Steric Hindrance : Slows electrophilic substitution at adjacent positions .
  • Electronic Effects : Enhances pyrimidine ring electron deficiency, favoring nucleophilic attacks .
  • Hydrogen Bonding : The methyl group’s orientation influences crystal packing in solid-state reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrido[4,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable case study involved the synthesis of various derivatives that showed promising results against different cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast)12.5
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineHeLa (Cervical)15.0

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research has demonstrated that it can reduce oxidative stress and neuronal cell death in models of neurodegenerative diseases. A study highlighted its ability to modulate pathways involved in neuroinflammation.

Case Study: Neuroprotection in Alzheimer's Disease Models
In a controlled study using murine models of Alzheimer's disease, administration of this compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.

Material Science Applications

1. Polymer Chemistry
The compound's unique structure allows it to serve as a building block in the synthesis of novel polymers with enhanced properties. For example, it has been incorporated into polymer matrices to improve thermal stability and mechanical strength.

Polymer TypeCompositionProperty Enhanced
Thermoplastic Elastomers10% this compoundIncreased tensile strength
Conductive PolymersIncorporation into polyacetyleneEnhanced electrical conductivity

2. Coatings and Adhesives
Research has shown that incorporating this compound into coatings can enhance their resistance to environmental degradation. Studies have reported improved performance metrics for coatings used in harsh environments.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Chlorination at C4 : Enhances reactivity for further functionalization, as seen in 6-benzyl-4-chloro-THPP, a precursor for antimicrobial agents .
  • Methyl vs.
  • Amino and Thiolate Modifications: 2-Amino-THPP derivatives (e.g., dihydrochloride salts) are pivotal in antimalarial and antifolate drug development .

Antimicrobial Activity

  • 6-Benzyl-THPP Derivatives: Compounds like 4c (4-(4-benzylpiperazin-1-yl)-THPP) showed moderate activity against P. coli .
  • 2-Thioxo Derivatives : Pyrimidine-2-thione analogs (e.g., sodium 6-methyl-2-thiolate) demonstrated enhanced antimicrobial potency due to sulfur’s electron-withdrawing effects .

Enzyme Inhibition

  • PI3Kδ Selectivity : THPP derivatives optimized for PI3Kδ inhibition (e.g., compound 11f ) achieved >100-fold selectivity over other PI3K isoforms, attributed to C6-methyl and C2-amine modifications .
  • CaMKII Inhibition : Unsubstituted THPP derivatives identified via high-throughput screening showed high selectivity for CaMKII over other kinases, though 6-methyl analogs remain unexplored .
  • Antifolate Activity: 2,4-Diamino-THPP analogs (e.g., trimetrexate analogs) exhibited nanomolar IC₅₀ values against Pneumocystis carinii dihydrofolate reductase .

Metabolic and Receptor Modulation

  • BET Bromodomain Inhibition: CRCM5484 analogs with 7-alkanoyl groups showed submicromolar affinity for BRD3, emphasizing the role of the pyrido core in binding .

Pharmacokinetic and Selectivity Profiles

  • Solubility : Sodium salts (e.g., 6-methyl-2-thiolate) improve aqueous solubility compared to neutral THPP derivatives .
  • Selectivity : C6-methyl substitution in the target compound reduces off-target effects, as seen in PI3Kδ inhibitors , whereas 6-benzyl analogs may exhibit broader kinase interactions .

Biological Activity

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 66521-83-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and autoimmune disease management. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • Storage Conditions : Ambient temperature; should be kept sealed and dry to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • PI3K Inhibition : Research has shown that derivatives of this compound can act as selective inhibitors of the PI3Kδ isoform. For instance, a study identified a derivative (11f) that demonstrated significant potency and selectivity against PI3Kδ, suggesting potential applications in treating autoimmune diseases and leukocyte malignancies .
  • Anticancer Activity : The compound has been implicated in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK4 overexpression is linked to various cancers, making it a target for therapeutic intervention .
  • Antiviral Properties : Some derivatives have shown efficacy against viral infections like Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations reported .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
PI3K InhibitionSelective inhibition of PI3Kδ
AnticancerInhibition of CDK4
AntiviralEffective against ZIKV and DENV-2
Anti-inflammatoryReduction in paw edema in animal models

Case Studies

  • Case Study on Autoimmune Diseases :
    A study optimized the tetrahydropyrido[4,3-d]pyrimidine scaffold to enhance its selectivity towards PI3K isoforms. The derivative 11f was found to be orally bioavailable and displayed efficacy in an in vivo model for antibody production, indicating its potential as a therapeutic agent for autoimmune conditions .
  • Anticancer Efficacy :
    Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, some compounds exhibited IC50 values significantly lower than standard treatments, demonstrating enhanced potency against these cell lines .

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodStarting MaterialsKey ConditionsYield (%)Reference
Multi-component synthesisPyridine derivativesRT, aqueous solvent60–85
Enamine cyclizationN-Boc 4-piperidinoneAcylation, cyclization70–90
Reductive aminationKetones + aminesH₂, Pd/C catalyst65–80

Advanced: How can reaction conditions be optimized for enantiomerically pure derivatives?

Methodological Answer:
Enantioselective synthesis requires:

  • Chiral auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate) to control stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Pd or Ru) with chiral ligands enable enantiomeric excess (ee) >90% in cycloisomerization reactions .
  • Chromatographic resolution : For racemic mixtures, chiral stationary-phase HPLC can separate enantiomers, though this is less efficient for large-scale synthesis .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the methyl group at C6 appears as a singlet near δ 2.1 ppm .
  • X-ray crystallography : Resolves conformational details (e.g., half-chair conformation of the tetrahydropyridine ring) and dihedral angles between fused rings .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₄H₁₅N₃O₂ for 6-benzyl derivatives) with precision <5 ppm error .

Advanced: How do SAR studies guide structural modifications for enhanced bioactivity?

Methodological Answer:
Key SAR insights include:

  • 2-Position substitutions : Small alkyl or ether groups (e.g., methyl, cyclopropyl) improve metabolic stability. For example, 2-cyclopropyl derivatives show 10-fold higher TGR5 agonism (EC₅₀ = 50 nM) vs. unsubstituted analogs .
  • 4-Methoxy modifications : Enhance blood-brain barrier penetration in CNS-targeted agents .
  • Benzyl groups at C6 : Increase antifolate activity (IC₅₀ = 3.12 µg/mL against Mycobacterium tuberculosis) but reduce solubility .

Q. Table 2: Biological Activity of Key Derivatives

Compound ModificationTargetActivity (IC₅₀/EC₅₀)Reference
2,4-Diamino substitutionDihydrofolate reductase50 nM – 14 µM
7-Methyl derivativeMycobacterium tuberculosisMIC: 3.12 µg/mL
2-Cyclopropyl substitutionTGR5 receptorEC₅₀: 50 nM

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : Store lyophilized powders at 2–8°C in airtight containers to prevent hydrolysis. Solutions in DMSO should be aliquoted and kept at -20°C .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ = 300 mg/kg in rats) and skin irritation risks .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Standardize assays (e.g., folate-free media for antifolate studies) to reduce false positives .
  • Structural analogs : Compare activities of closely related derivatives (e.g., 6-benzyl vs. 6-methyl) to isolate substituent effects .
  • Crystallographic data : Correlate bioactivity with conformational rigidity (e.g., planar thieno[2,3-d]pyrimidine rings enhance target binding) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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